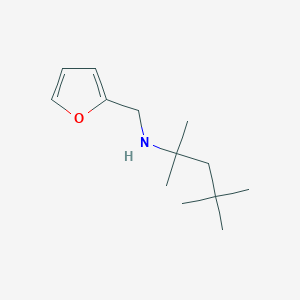![molecular formula C14H14ClN5O B503954 N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B503954.png)
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound that features a furan ring, a tetrazole ring, and a chlorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the furan ring followed by the introduction of the chlorinated aromatic ring and the tetrazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(4-methylphenyl)furan-2-yl]methyl}-1-methyl-1H-tetrazol-5-amine
- N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine
Uniqueness
N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H14ClN5O |
|---|---|
Molekulargewicht |
303.75g/mol |
IUPAC-Name |
N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C14H14ClN5O/c1-9-3-4-10(7-12(9)15)13-6-5-11(21-13)8-16-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChI-Schlüssel |
CSJIQQXBGRFDKG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503871.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503873.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503876.png)
![1-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B503877.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503878.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503880.png)
![N-tert-butyl-2-(4-{[(furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B503882.png)
![1-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]propan-2-ol](/img/structure/B503883.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503886.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B503887.png)
![N-tert-butyl-2-(4-{[(furan-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B503888.png)
![2-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]ethanol](/img/structure/B503892.png)
![N-[2-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B503894.png)
